1-(1-butyl-1H-benzo[d]imidazol-2-yl)propan-1-ol hydrochloride
Description
1-(1-Butyl-1H-benzo[d]imidazol-2-yl)propan-1-ol hydrochloride is a benzimidazole derivative characterized by a butyl group at the N1-position and a propanol substituent at the C2-position of the benzimidazole core, followed by hydrochlorination. The hydroxyl group and aliphatic chain may enhance solubility and enable further functionalization, distinguishing it from simpler benzimidazole derivatives.
Properties
IUPAC Name |
1-(1-butylbenzimidazol-2-yl)propan-1-ol;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O.ClH/c1-3-5-10-16-12-9-7-6-8-11(12)15-14(16)13(17)4-2;/h6-9,13,17H,3-5,10H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTFLLOJPYUAGLO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C2=CC=CC=C2N=C1C(CC)O.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.78 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-butyl-1H-benzo[d]imidazol-2-yl)propan-1-ol hydrochloride typically involves the following steps:
Formation of the benzimidazole core: The initial step involves the cyclization of o-phenylenediamine with a suitable carboxylic acid or its derivative under acidic conditions to form the benzimidazole ring.
Alkylation: The benzimidazole core is then alkylated with butyl halide in the presence of a base such as potassium carbonate to introduce the butyl group at the nitrogen atom.
Hydroxylation: The resulting compound is further reacted with an appropriate reagent to introduce the hydroxyl group at the propan-1-ol position.
Hydrochloride formation: Finally, the compound is treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(1-butyl-1H-benzo[d]imidazol-2-yl)propan-1-ol hydrochloride can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives with altered biological activities.
Substitution: The benzimidazole ring can undergo substitution reactions with various electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents such as alkyl halides, acyl chlorides, or sulfonyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield a ketone or aldehyde, while substitution reactions can introduce various functional groups onto the benzimidazole ring.
Scientific Research Applications
1-(1-butyl-1H-benzo[d]imidazol-2-yl)propan-1-ol hydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound has shown potential as an antimicrobial agent, with activity against various bacterial and fungal strains.
Medicine: It is being investigated for its potential as an anticancer agent, with studies showing its ability to inhibit the growth of certain cancer cell lines.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 1-(1-butyl-1H-benzo[d]imidazol-2-yl)propan-1-ol hydrochloride involves its interaction with specific molecular targets and pathways. For example, as an antimicrobial agent, it may inhibit the synthesis of essential cellular components in bacteria or fungi. As an anticancer agent, it may interfere with cell division or induce apoptosis in cancer cells. The exact molecular targets and pathways involved can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Structural Features and Substituent Analysis
Benzimidazole derivatives vary widely in substituents at the N1 and C2 positions, influencing their physicochemical and biological properties. Below is a comparative analysis:
Key Observations :
- The propanol chain at C2 introduces a polar hydroxyl group, improving aqueous solubility relative to non-polar or cyclic substituents (e.g., pyrrolidinone) .
Key Observations :
Physicochemical Properties
Critical properties such as melting point, solubility, and stability are influenced by substituents:
Key Observations :
Reactivity and Functionalization Potential
- Target Compound: The propanol hydroxyl group allows esterification or etherification, enabling prodrug development or solubility modulation.
- Chalcone Derivatives: Ethanol/ethanone-based analogs undergo Claisen-Schmidt condensations to form α,β-unsaturated ketones for antimicrobial or anticancer applications .
- Amine Derivatives : Methanamine substituents (e.g., ) facilitate Schiff base formation, useful in coordination chemistry or as enzyme inhibitors.
Biological Activity
1-(1-butyl-1H-benzo[d]imidazol-2-yl)propan-1-ol hydrochloride is a synthetic compound belonging to the benzimidazole family, known for its diverse biological activities. This article explores its biological activity, focusing on its antimicrobial and anticancer properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a unique structure characterized by a benzimidazole core with a butyl group and a hydroxyl group, contributing to its distinct biological properties. The molecular formula is , and it has a molecular weight of approximately 276.78 g/mol.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial activity against various pathogens.
Key Findings:
- Bacterial Strains: The compound has shown effectiveness against Staphylococcus aureus, including methicillin-resistant strains (MRSA), and Escherichia coli.
- Fungal Strains: It also demonstrates activity against Candida albicans and Mycobacterium smegmatis.
A study reported minimum inhibitory concentrations (MICs) for related benzimidazole derivatives, with some exhibiting MIC values as low as 1 µg/mL against S. aureus .
Table 1: Antimicrobial Activity of Benzimidazole Derivatives
| Compound Name | MIC (µg/mL) | Target Organism |
|---|---|---|
| 1-(1-butyl-1H-benzo[d]imidazol-2-yl)propan-1-ol HCl | < 10 | Staphylococcus aureus |
| Indolylbenzo[d]imidazole derivative 3ao | < 1 | Staphylococcus aureus |
| Indolylbenzo[d]imidazole derivative 3ad | 3.9–7.8 | Candida albicans |
Anticancer Activity
Emerging research suggests potential anticancer properties for this compound. Studies have indicated that it may inhibit the growth of various cancer cell lines through mechanisms involving apoptosis induction and cell cycle arrest.
Mechanism of Action:
The proposed mechanisms include:
- Inhibition of Cell Division: The compound may interfere with the mitotic spindle formation.
- Induction of Apoptosis: It is suggested to activate apoptotic pathways in cancer cells, leading to programmed cell death.
Case Studies
Several studies have investigated the biological activity of benzimidazole derivatives, including this compound:
- Study on Antimicrobial Activity: A comprehensive evaluation showed that various substituted benzimidazoles, including this compound, displayed significant antimicrobial properties against both gram-positive and gram-negative bacteria .
- Anticancer Research: In vitro studies indicated that the compound could inhibit the proliferation of specific cancer cell lines, suggesting its potential as a therapeutic agent .
The biological activity of this compound can be attributed to its interaction with essential cellular targets:
- Antimicrobial Mechanism: It may disrupt bacterial cell wall synthesis or interfere with nucleic acid synthesis.
- Anticancer Mechanism: The compound's ability to induce apoptosis in cancer cells is likely due to its influence on mitochondrial pathways and caspase activation.
Q & A
Q. What are the key synthetic routes for synthesizing 1-(1-butyl-1H-benzo[d]imidazol-2-yl)propan-1-ol hydrochloride?
- Methodological Answer : The synthesis typically involves multi-step protocols starting with o-phenylenediamine derivatives. For example, 1H-benzo[d]imidazole-2-thiol (1) is first synthesized by reacting o-phenylenediamine with carbon disulfide and KOH in ethanol, followed by substitution with hydrazine hydrate to form 2-hydrazinyl-1H-benzo[d]imidazole (2) . Subsequent condensation with aldehydes or ketones under basic conditions yields benzimidazole derivatives. For the butyl-propanol variant, alkylation or substitution reactions introduce the butyl and propanol moieties. Oxidation steps (e.g., using Dess-Martin periodinane, DMP) may convert alcohols to aldehydes .
Q. Which spectroscopic techniques are essential for characterizing this compound?
- Methodological Answer : Structural confirmation requires:
- IR Spectroscopy : Identifies functional groups (e.g., S-H at ~2634 cm⁻¹, N-H at ~3395 cm⁻¹) .
- ¹H/¹³C NMR : Assigns aromatic protons (δ 7.0–8.5 ppm) and aliphatic chains (e.g., butyl CH₂ at δ 1.2–1.6 ppm). Singlets at δ 10.93 (N-H) and δ 12.31 (S-H) confirm benzimidazole core .
- Mass Spectrometry (ESI-MS) : Validates molecular weight via m/z peaks (e.g., [M+H]⁺ for C₁₄H₂₀ClN₂O expected at ~277.7) .
Q. How is crystallographic data utilized in confirming the molecular structure?
- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) with software like SHELXL or OLEX2 resolves bond lengths, angles, and hydrogen-bonding networks. For example, imidazole rings typically show planar geometry with C–N bond lengths of ~1.32–1.38 Å. Discrepancies between experimental and computational models (e.g., DFT) highlight potential lattice distortions .
Advanced Research Questions
Q. How can researchers optimize the oxidation step of (1H-benzo[d]imidazol-2-yl)methanol derivatives to improve yield?
- Methodological Answer : Ruthenium-based catalysts (e.g., [Ru(bpbp)(pydic)]) with H₂O₂ in water at 50°C achieve >70% yield for oxidizing (1H-benzo[d]imidazol-2-yl)methanol to 1H-benzo[d]imidazole-2-carbaldehyde . Key parameters include pH control (neutral to slightly acidic) and catalyst loading (0.001 mmol per 0.1 mol substrate) . Alternative methods using Dess-Martin periodinane (DMP) in CH₂Cl₂ at 4°C for 1 hour are also effective but require careful quenching with Na₂S₂O₃ .
Q. What strategies resolve discrepancies between computational models and experimental crystallographic data?
- Methodological Answer :
- Refinement Software : Use SHELXL for high-resolution data to adjust thermal parameters and occupancy factors. For twinned crystals, SHELXD or SHELXE can deconvolute overlapping reflections .
- Hydrogen Bond Analysis : Compare experimental H-bond distances (e.g., O–H⋯N at ~2.8 Å) with DFT-optimized geometries. Discrepancies >0.1 Å suggest lattice strain or solvent effects .
Q. What are the methodological considerations in designing benzimidazole derivatives for structure-activity relationship (SAR) studies?
- Methodological Answer :
- Scaffold Functionalization : Introduce substituents (e.g., trifluoromethyl, hydrazine carboxamides) at positions 1 and 2 of the benzimidazole core to modulate electronic and steric effects. For example, N-(4-chlorobenzyl) derivatives enhance fluorescence properties .
- Bioactivity Profiling : Use in vitro assays (e.g., anticonvulsant or antitumor screens) with controls like 2-(1-hydroxyethyl)-1H-benzimidazole to benchmark activity .
Data Contradiction Analysis
Q. How to address conflicting NMR data for benzimidazole derivatives in different solvents?
- Methodological Answer : Solvent polarity (e.g., DMSO vs. CDCl₃) shifts proton signals due to hydrogen bonding. For example, N-H protons in DMSO-d₆ appear downfield (δ 10.5–12.0 ppm) versus δ 8.5–9.5 ppm in CDCl₃. Cross-validate with 2D NMR (COSY, HSQC) to assign peaks unambiguously .
Methodological Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
